beta-Neuroprotectin

Overview

Description

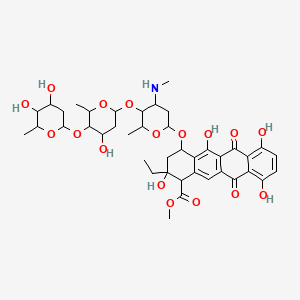

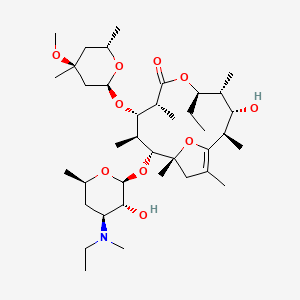

Beta-Neuroprotectin: is a bioactive lipid mediator derived from the omega-3 essential fatty acid docosahexaenoic acid. It is known for its potent anti-inflammatory and neuroprotective properties. This compound plays a crucial role in protecting neurons from oxidative stress and inflammation, making it a significant focus in the study of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease .

Mechanism of Action

Target of Action

Beta-Neuroprotectin is a (3H)TCP binding inhibitor . It primarily targets the NMDA receptors in the central nervous system . These receptors play a crucial role in synaptic plasticity and memory function.

Mode of Action

This compound interacts with its targets, the NMDA receptors, and inhibits their activity . This inhibition can prevent the overexcitation of neurons, which is often associated with neurodegenerative disorders. The exact molecular interactions between this compound and NMDA receptors are still under investigation.

Biochemical Pathways

This compound’s action affects several biochemical pathways. One of the key pathways is the PI3K/Akt/GSK-3β signaling pathway, which is vital for cell survival . By modulating this pathway, this compound can reduce hyperexcitability by inhibiting glutamate-induced excitotoxicity and thus acts as a neuroprotective mediator .

Pharmacokinetics

Like many other neuroprotective agents, its ability to cross the blood-brain barrier is a critical factor influencing its bioavailability and efficacy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Factors such as oxidative stress, inflammation, and the presence of other signaling molecules in the central nervous system can affect its action . Additionally, genetic factors and the overall health status of the individual can also influence the compound’s effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Neuroprotectin is synthesized from docosahexaenoic acid through a series of enzymatic reactions. The primary enzyme involved in this process is lipoxygenase, which catalyzes the oxygenation of docosahexaenoic acid to produce hydroperoxy derivatives. These derivatives are then converted into this compound through further enzymatic reactions involving hydrolysis and reduction .

Industrial Production Methods: The industrial production of this compound involves the extraction of docosahexaenoic acid from marine sources such as fish oil. The extracted docosahexaenoic acid is then subjected to enzymatic processes to produce this compound. The process requires precise control of reaction conditions, including temperature, pH, and enzyme concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Beta-Neuroprotectin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its bioactivity and stability.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like lipoxygenase.

Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under mild conditions.

Major Products Formed: The major products formed from these reactions include various hydroxy and hydroperoxy derivatives of this compound, which retain significant bioactivity and contribute to its neuroprotective effects .

Scientific Research Applications

Beta-Neuroprotectin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity. Researchers investigate its synthesis, stability, and interactions with other molecules to develop new therapeutic agents and chemical probes .

Biology: In biology, this compound is essential for understanding cellular signaling pathways and mechanisms of neuroprotection. It is used in studies exploring the regulation of inflammation, oxidative stress, and cell survival in neuronal cells .

Medicine: In medicine, this compound is a promising therapeutic agent for treating neurodegenerative diseases. Its ability to reduce inflammation and protect neurons makes it a potential candidate for developing drugs to treat conditions such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis .

Industry: In the industry, this compound is used in the formulation of dietary supplements and functional foods aimed at promoting brain health. Its neuroprotective properties make it an attractive ingredient for products targeting cognitive function and neuroprotection .

Comparison with Similar Compounds

Beta-Neuroprotectin is unique compared to other similar compounds due to its specific structure and potent neuroprotective properties. Similar compounds include:

Neuroprotectin D1: Another derivative of docosahexaenoic acid with similar anti-inflammatory and neuroprotective effects.

This compound stands out due to its specific interactions with neuronal receptors and its ability to modulate multiple signaling pathways involved in neuroprotection .

Properties

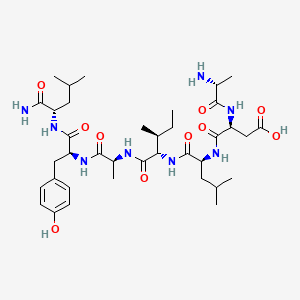

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2R)-2-aminopropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H60N8O10/c1-9-20(6)30(45-36(54)26(15-19(4)5)44-35(53)28(17-29(47)48)42-32(50)21(7)38)37(55)40-22(8)33(51)43-27(16-23-10-12-24(46)13-11-23)34(52)41-25(31(39)49)14-18(2)3/h10-13,18-22,25-28,30,46H,9,14-17,38H2,1-8H3,(H2,39,49)(H,40,55)(H,41,52)(H,42,50)(H,43,51)(H,44,53)(H,45,54)(H,47,48)/t20-,21+,22-,25-,26-,27-,28-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPCKMOYWNFHCN-ZVTNDOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H60N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155616 | |

| Record name | beta-Neuroprotectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127634-29-1 | |

| Record name | beta-Neuroprotectin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127634291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Neuroprotectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.